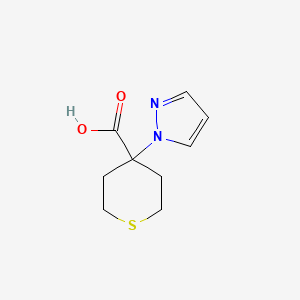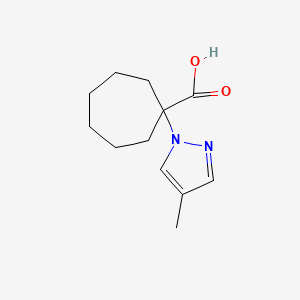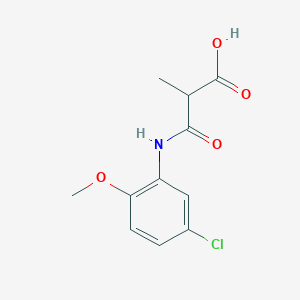![molecular formula C11H20N2O B7628335 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one, commonly known as DAP, is a synthetic compound with potential applications in scientific research. DAP belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for various research purposes.
Mécanisme D'action
DAP acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory neurotransmission in the brain. The binding of DAP to the receptor site increases the affinity of GABA for the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation.
Biochemical and Physiological Effects
DAP has been shown to have several biochemical and physiological effects, including increased GABAergic neurotransmission, reduced glutamatergic neurotransmission, and altered ion channel activity. DAP has also been reported to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. DAP can be used as a tool compound to study the role of GABA-A receptors in various physiological and pathological conditions. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on DAP. One potential direction is the development of DAP derivatives with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of DAP in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Moreover, the elucidation of the molecular mechanism of DAP action on GABA-A receptors could lead to the discovery of novel drug targets for the treatment of neurological disorders.
Conclusion
In conclusion, 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one is a synthetic compound with potential applications in scientific research. DAP acts as a positive allosteric modulator of GABA-A receptors, leading to the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation. DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions. There are several future directions for the research on DAP, including the development of DAP derivatives and the investigation of its therapeutic potential in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of DAP involves the reaction of 2-methylpropan-1-one with 1,7-diaminononane in the presence of a catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of DAP. The yield of DAP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
DAP has potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. DAP has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Moreover, DAP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmission in the central nervous system.
Propriétés
IUPAC Name |
1-(1,7-diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)10(14)13-7-5-11(8-13)4-3-6-12-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGWJUCUCZGUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)





![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


